Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate
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Overview
Description
Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-methyl-5-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate
- Ethyl 4-(2,5-dimethyl-3-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)benzoate
Uniqueness
Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate stands out due to its specific combination of heterocyclic rings and functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C20H19N3O5S3 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
dimethyl 3-methyl-5-[[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H19N3O5S3/c1-9-13(19(25)27-2)18(31-15(9)20(26)28-3)23-12(24)7-29-16-14-10-5-4-6-11(10)30-17(14)22-8-21-16/h8H,4-7H2,1-3H3,(H,23,24) |
InChI Key |
MWBMKPWLAMTCGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4)C(=O)OC |
Origin of Product |
United States |
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